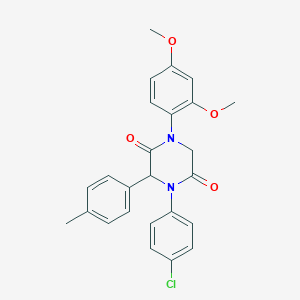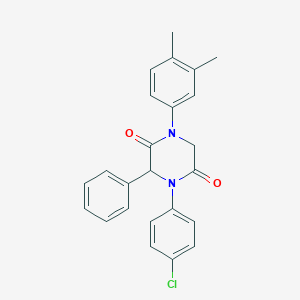
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Wirkmechanismus
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are found throughout the body. These receptors are involved in the regulation of various physiological processes, including pain sensation, mood regulation, and immune function. By binding to these receptors, this compound can modulate their activity and produce a wide range of effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer activity. It has also been shown to have neuroprotective effects, and may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and potential for abuse also make it a controlled substance, which can make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, including its potential as a therapeutic agent for pain, inflammation, and neurological disorders. It may also have potential as an anti-cancer agent, and further research is needed to explore this possibility. Additionally, research is needed to better understand the mechanisms of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylphenylamine to form 4-(4-chlorophenyl)-3,4-dimethylphenylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is then reacted with phenylpiperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential as an anti-cancer agent.
Eigenschaften
Molekularformel |
C24H21ClN2O2 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-8-11-21(14-17(16)2)26-15-22(28)27(20-12-9-19(25)10-13-20)23(24(26)29)18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
InChI-Schlüssel |
TXRDNNKPPFUSFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
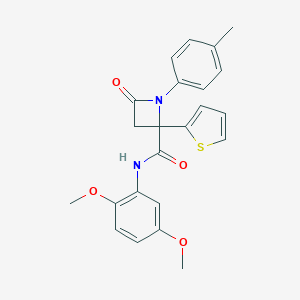
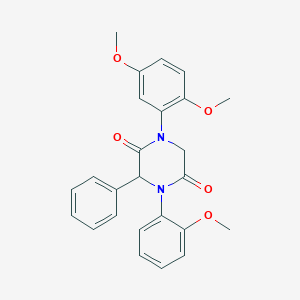
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
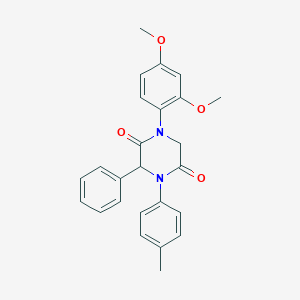

![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
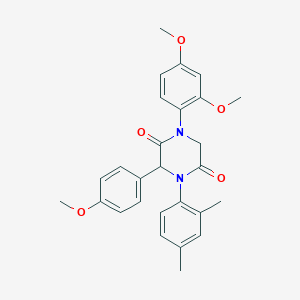
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)

![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
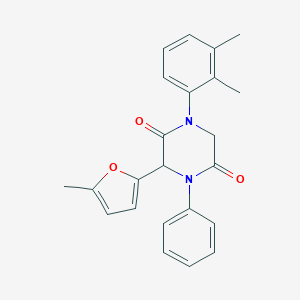
![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
